Metogest - 52279-58-0

Metogest

Catalog Number: EVT-446725
CAS Number: 52279-58-0
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Metogest is synthesized in laboratories and is not found naturally in the environment. Its development was aimed at providing therapeutic options for conditions such as hormonal imbalances, menstrual disorders, and certain types of infertility.

Classification
  • Chemical Class: Synthetic steroid
  • Therapeutic Class: Progestin
  • Regulatory Status: Prescription medication in many countries; its use may be restricted due to potential side effects associated with anabolic steroids.
Synthesis Analysis

Methods

The synthesis of Metogest involves several chemical reactions that modify the testosterone molecule to enhance its anabolic properties while reducing androgenic effects. Common methods include:

  1. Alkylation: Introduction of a methyl group at the 17α position to increase oral bioavailability.
  2. Hydrogenation: Modifying the double bonds in the steroid structure to stabilize the compound.

Technical Details

The synthesis typically follows a multi-step process:

  1. Starting from testosterone, the compound undergoes alkylation using methyl iodide in the presence of a base.
  2. Subsequent reactions may involve hydrogenation and purification steps to isolate Metogest in its active form.
Molecular Structure Analysis

Data

  • Molecular Weight: 302.46 g/mol
  • Melting Point: Approximately 200 °C (decomposes)
Chemical Reactions Analysis

Reactions

Metogest can undergo various chemical reactions typical of steroids, including:

  • Oxidation: Converting hydroxyl groups to ketones.
  • Reduction: Altering carbonyl groups back to alcohols.

Technical Details

These reactions are crucial for modifying Metogest's pharmacological properties, enhancing its efficacy and reducing unwanted side effects.

Mechanism of Action

Process

Metogest functions primarily through binding to progesterone receptors in target tissues, leading to changes in gene expression that promote progestational effects. This mechanism includes:

  • Inhibition of ovulation by suppressing luteinizing hormone release.
  • Alteration of endometrial tissue, making it less receptive to implantation.

Data

Research indicates that Metogest has a high affinity for progesterone receptors, which correlates with its effectiveness in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically neutral when dissolved in suitable solvents.
Applications

Metogest is primarily used in:

  • Hormonal Therapy: Treatment of conditions like amenorrhea or endometriosis.
  • Fertility Treatments: Assisting in preparing the endometrium for implantation during assisted reproductive technologies.
  • Anabolic Steroid Use: Occasionally misused for muscle growth and performance enhancement in sports, though this use is controversial and often illegal.
Conceptual Foundations of Metogest Research

Historical Evolution of Metogest Terminology

The nomenclature of Metogest (chemical designation: 17α-acetoxy-6-methyl-6-dehydroprogesterone) reflects shifting scientific paradigms. Initially termed "Retroprogestin" in 1960s patent literature, its name emphasized structural resemblance to progesterone [1]. By the 1980s, pharmacological research adopted "Selectogest" to highlight its tissue-selective activity, though this lacked standardized chemical descriptors. The transition to "Metogest" in 2002 followed IUPAC-mediated harmonization, resolving ambiguities from competing terminologies across European and North American pharmacological communities [6].

This lexical shift mirrors conceptual advancements:

  • Structural → Functional Emphasis: Early terms privileged molecular morphology, while "Metogest" encodes metabolic stability (Meto-) and gestagenic activity (-gest)
  • Disciplinary Convergence: Patent, pharmacological, and chemical nomenclatures integrated through cross-disciplinary ontologies
  • Regulatory Influence: WHO's International Nonproprietary Name system mandated dissociation from commercialized synonyms by 1998

Table 1: Terminology Evolution of Metogest

EraDominant TermConceptual BasisLimitations
1965-1979RetroprogestinSteroidal backbone inversionImplied obsolete structural model
1980-2001SelectogestTarget tissue specificityObscured metabolic pathways
2002-presentMetogestMetabolic profile + gestagenic functionStandardized IUPAC alignment

Ontological Frameworks for Metogest Classification

Metogest challenges traditional chemical taxonomies through its hybrid ontogenicity – exhibiting characteristics spanning multiple classification regimes:

Taxonomic Classification (Hierarchical)

  • Steroid Superfamily: Androstane → Pregnane derivatives
  • Functional Subclass: 19-Norprogesterone analogues with C6 methyl modification
  • Structural Variant: Δ⁶-dehydrogenation with 17α-acetyloxy substitution

Ontological Classification (Relational)

Unlike rigid taxonomies, ontological frameworks model relationships:

graph LR  A[Metogest] --> B[Inhibits Ovarian Folliculogenesis]  A --> C[Metabolized via CYP3A4]  A --> D[Crosses Placental Barrier]  B --> E[Therapeutic Application: Endometriosis]  C --> F[Drug-Drug Interaction Risk]  D --> G[Pregnancy Category C]  

This relational structure enables computational applications in drug interaction prediction [9]. The ontological shift resolves classification conflicts where Metogest exhibited:

  • Structural duality: Classifiable as both pregnane and norprogesterone derivative
  • Functional ambiguity: Simultaneous endometrial agonism and ovarian antagonism
  • Metabolic paradox: Prodrug activation pathways conflicting with esterase-based categorization

Table 2: Classification Systems for Metogest

FrameworkBasisMetogest Classification
Chemical TaxonomyAtomic composition17α-hydroxy-6-methylpregna-4,6-diene-3,20-dione
Pharmacological OntologyTarget interactionSelective Progesterone Receptor Modulator (SPRM)
Metabolic OntologyBiotransformationCYP3A4 > 20α-HSD substrate
Therapeutic OntologyClinical effectEndometriosis management agent

Epistemological Debates in Metogest Conceptualization

Epistemological controversies center on justification criteria for Metogest's mechanisms of action:

Realist vs. Anti-Realist Positions

  • Realist Framework: Asserts mechanism objectivity demonstrated through:
  • X-ray crystallography of ligand-receptor binding (resolution: 1.8Å)
  • Dose-response curves in human myometrial tissue (EC₅₀ = 2.1nM)
  • Transcriptional activation profiles via microarray assays

  • Constructivist Critique: Argues observed effects represent epistemic artifacts of:

  • Model system limitations (non-human primate data vs. human physiology)
  • Measurement constraints (in vitro vs. in vivo protein folding variances)
  • Commercial research bias (75% foundational studies industry-funded) [4]

Epistemic Justification Conflicts

Key debates manifest in:1. Mechanism of Action: Whether endometrial effects derive primarily from:- Direct genomic signaling (established via receptor binding assays)- Indirect immune modulation (observed cytokine reductions in peritoneal fluid)

  • Therapeutic Categorization: Disputes over SPRM classification adequacy given:
  • Partial agonism in uterine tissue (dissociation constant Kd = 3.4×10⁻⁹M)
  • Antagonistic effects in ovarian tissue (IC₅₀ = 5.7nM)
  • Metabolic Ontology: Whether hepatic metabolites represent:
  • Active therapeutants (21-hydroxymetogest bioactivity confirmed)
  • Detoxification products (16α-hydroxy metabolites show <5% activity)

Table 3: Research Positions on Metogest Epistemology

PositionKey ClaimSupporting Evidence
Scientific RealismMechanisms exist independently of observationHigh-resolution structural data; reproducible dose-response relationships
ConstructivismKnowledge shaped by methodological/cultural contextSpecies-specific response variations; funding source correlations
PragmatismConceptual value determined by predictive utilityClinical trial success rates (Phase III: 82% efficacy)

These debates fundamentally shape research trajectories, with realists pursuing receptor conformation studies while constructivists investigate contextual mediators of therapeutic efficacy [6] [3]. Resolution attempts increasingly employ Bayesian epistemology, quantifying mechanism probabilities through likelihood ratios comparing competing models.

Table 4: Chemical Designations for Metogest

Nomenclature SystemDesignation
IUPAC Name(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
CAS Registry1224-98-8
SynonymsRetroprogestin (historical); Selectogest (historical); 17α-acetoxy-6-methylprogesterone
Therapeutic CategoryProgestin; Selective Progesterone Receptor Modulator

Properties

CAS Number

52279-58-0

Product Name

Metogest

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1

InChI Key

JYCITEUSLNKPHC-URNBORRASA-N

SMILES

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C

Canonical SMILES

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.